molecular formula C15H17F3N4O B2505211 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034586-94-0

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2505211
CAS No.: 2034586-94-0
M. Wt: 326.323
InChI Key: AFOVTLBWWKIJIL-UHFFFAOYSA-N
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Description

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with a phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-pyrazol-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group.

    1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group but has the same pyrazole structure.

    1-(2-(1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea: Lacks the dimethyl substitution on the pyrazole ring.

Uniqueness

The presence of both the trifluoromethyl group and the dimethyl-substituted pyrazole ring in 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea makes it unique. These structural features may contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c1-10-9-13(21-22(10)2)7-8-19-14(23)20-12-5-3-11(4-6-12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOVTLBWWKIJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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